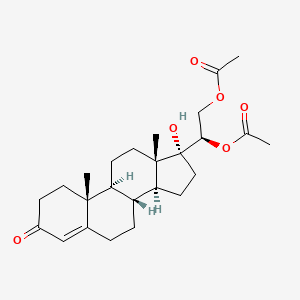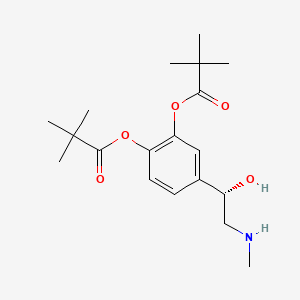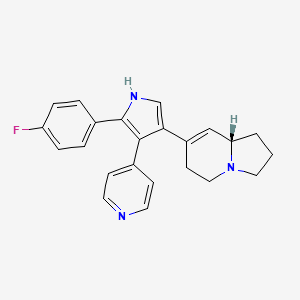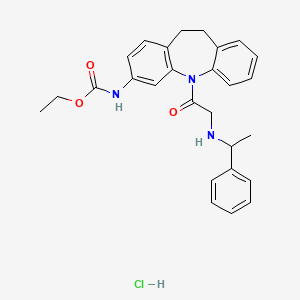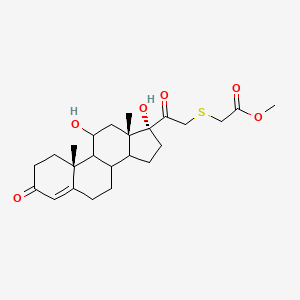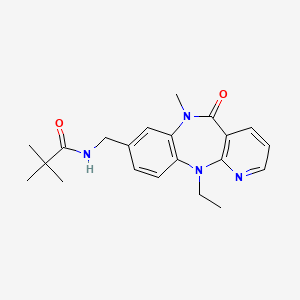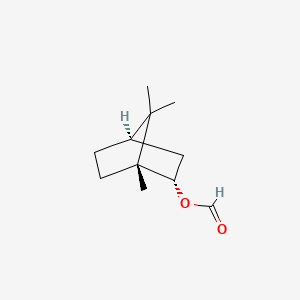
Bornyl methanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bornyl methanoate, also known as 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl formate, is a naturally occurring ester with a refreshing, green, and earthy aroma. It is commonly found in essential oils and is used as a flavoring agent in the food industry . This compound is known for its pleasant scent and is often utilized in perfumery and aromatherapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bornyl methanoate can be synthesized through the esterification of borneol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting borneol with formic acid in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to purify the ester. The industrial process is optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Bornyl methanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form borneol and other oxidation products.
Reduction: Reduction of this compound can yield borneol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Borneol and camphor.
Reduction: Borneol.
Substitution: Various substituted bornyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bornyl methanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Research has explored its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigations into its use as a therapeutic agent for respiratory conditions due to its pleasant aroma and potential bronchodilatory effects.
Industry: Utilized in the formulation of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism by which bornyl methanoate exerts its effects involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through modulation of receptor activity and enzyme function.
Vergleich Mit ähnlichen Verbindungen
Bornyl methanoate can be compared with other esters such as:
Bornyl acetate: Similar in structure but with an acetate group instead of a methanoate group. It has a fruity aroma and is also used in perfumery.
Isobornyl acetate: Another ester with a similar structure, known for its camphoraceous scent.
Methyl formate: A simpler ester with a formate group, used as a solvent and in the production of other chemicals.
Uniqueness: this compound is unique due to its specific aroma profile and its occurrence in natural essential oils. Its combination of a bicyclic structure with a formate ester group distinguishes it from other esters, providing distinct chemical and sensory properties.
Eigenschaften
CAS-Nummer |
74219-20-8 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9+,11+/m1/s1 |
InChI-Schlüssel |
RDWUNORUTVEHJF-YWVKMMECSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OC=O |
Kanonische SMILES |
CC1(C2CCC1(C(C2)OC=O)C)C |
Dichte |
1.007-1.013 (20°) |
Physikalische Beschreibung |
Colourless liquid; Green, earthy refreshing aroma |
Löslichkeit |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


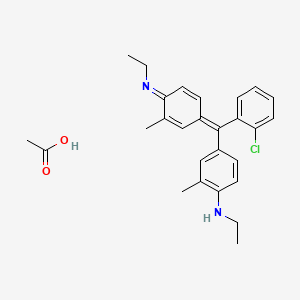
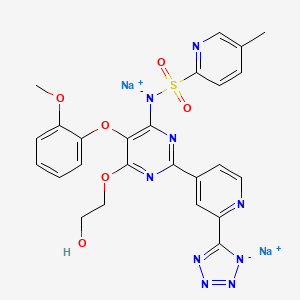
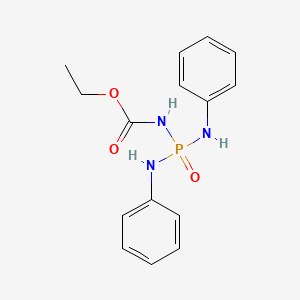
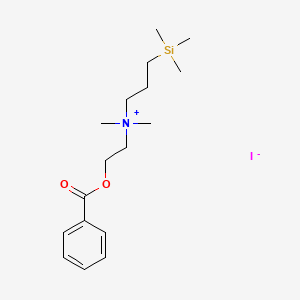
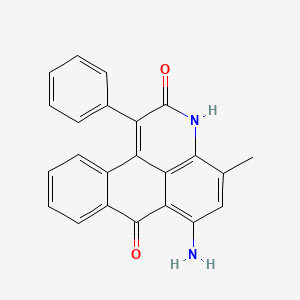
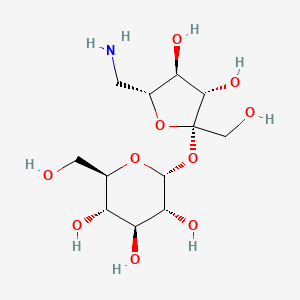
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)
